4-iodo-1-(oxolan-3-ylmethyl)-1H-pyrazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

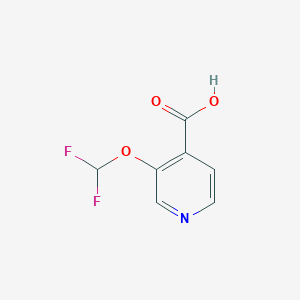

“4-Iodo-1-(oxolan-3-yl)-1H-pyrazole” is a chemical compound with the CAS number 1344092-28-9 . It has a molecular weight of 264.06 and a molecular formula of C7H9IN2O .

Molecular Structure Analysis

The molecular structure of this compound consists of an iodine atom attached to a pyrazole ring, which is further connected to an oxolane ring .Scientific Research Applications

Chemical Synthesis and Catalysis

One significant application of related compounds is in the field of chemical synthesis, where they serve as precursors or intermediates in the formation of complex molecules. For instance, iodine-catalyzed multicomponent reactions utilize similar structures for the synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles, showcasing the compound's versatility in generating products with varied substituents under reflux conditions in acetonitrile solvent. This methodology demonstrates a broad tolerance to different functional groups, yielding products in good to excellent yields (Pires et al., 2018). Additionally, the use of iodine in promoting sequential dual oxidative Csp3–H amination and Csp3–H iodination reactions highlights the potential for creating complex heterocyclic structures with moderate to good yields, underpinning the role of such compounds in advancing synthetic methodologies (Wu et al., 2016).

Materials Science

In materials science, derivatives of pyrazol-5-amine can be used to modify polymers, enhancing their properties for specific applications. For example, the radiation-induced modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with various amines, including pyrazole derivatives, alters the hydrogels' swelling behavior and thermal stability. This modification not only improves the material's properties but also introduces new functionalities, making it suitable for medical and technological applications (Aly & El-Mohdy, 2015).

Biological Studies

Pyrazol-5-amine derivatives also find applications in biological studies, serving as scaffolds for developing new pharmaceutical agents. The design and synthesis of 3-aryl-4-alkylpyrazol-5-amines, for example, involve target fishing to identify potential action targets, demonstrating anti-proliferative activities against tumor cells. This approach underlines the role of such compounds in drug discovery, providing a basis for the development of new therapeutics with specific biological activities (Ma et al., 2020).

properties

IUPAC Name |

4-iodo-2-(oxolan-3-ylmethyl)pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12IN3O/c9-7-3-11-12(8(7)10)4-6-1-2-13-5-6/h3,6H,1-2,4-5,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUKNFEOQRDXVLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CN2C(=C(C=N2)I)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12IN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-iodo-1-(oxolan-3-ylmethyl)-1H-pyrazol-5-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(4-fluorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2920030.png)

![Benzyl[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B2920036.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2920049.png)